3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine 3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494209
InChI: InChI=1S/C9H7N3O/c1-13-8-5-11-4-7-6(2-10)3-12-9(7)8/h3-5,12H,1H3
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC16494209

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7N3O/c1-13-8-5-11-4-7-6(2-10)3-12-9(7)8/h3-5,12H,1H3
Standard InChI Key PXTXTHGIEFDUFC-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CN=C1)C(=CN2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, reflects its bicyclic core: a pyrrole ring fused to a pyridine ring at positions 3 and 2. Key structural attributes include:

  • Cyano group (-C≡N) at position 3, which contributes to electron-withdrawing effects and potential hydrogen-bonding interactions with biological targets.

  • Methoxy group (-OCH₃) at position 7, enhancing solubility and influencing regioselectivity in substitution reactions .

The planar structure enables π-π stacking interactions, while the nitrogen atoms in the pyrrole and pyridine rings offer sites for hydrogen bonding and coordination with metal ions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇N₃O
Molecular Weight173.17 g/mol
Canonical SMILESCOC1=C2C(=CN=C1)C(=CN2)C#N
InChI KeyPXTXTHGIEFDUFC-UHFFFAOYSA-N
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves multi-step strategies to construct the bicyclic framework and introduce substituents. A prominent method, adapted from Hojnik’s work , involves:

  • Knoevenagel Condensation: Reaction of 2-aminopyrrole derivatives with malononitrile to form the cyano-substituted intermediate.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to form the pyrrolopyridine core.

  • Methoxy Group Introduction: Electrophilic aromatic substitution or nucleophilic displacement using methanol or methylating agents.

Critical parameters include temperature control (typically 70–100°C), solvent selection (e.g., DMF or THF), and catalysts such as potassium tert-butoxide . Yields range from 20% to 65%, depending on purification efficiency and side reactions.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Cyano Group: Participates in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.

  • Methoxy Group: Undergoes demethylation under strong acidic conditions or directs electrophilic substitution to adjacent positions.

  • Pyrrole NH: Acts as a hydrogen bond donor, influencing solubility and intermolecular interactions.

Biological Activities and Mechanistic Insights

Table 2: Comparative Bioactivity of Pyrrolopyridine Derivatives

CompoundTargetIC₅₀ (nM)Reference
4h (pyrrolo[2,3-b]pyridine)FGFR17
3-Cyano-7-methoxy derivativeHypotheticalN/A

Antiproliferative and Apoptotic Effects

Derivatives of this scaffold induce apoptosis in cancer cell lines (e.g., breast cancer 4T1 cells) by:

  • Caspase-3 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP).

  • Cell Cycle Arrest: G1/S phase blockade via modulation of cyclin-dependent kinases .

Research Frontiers and Challenges

Mechanistic Elucidation

The exact mechanism of action remains unclear. Proposed studies include:

  • X-ray Crystallography: To resolve binding modes with FGFRs.

  • Proteomics Profiling: Identifying off-target effects and signaling pathways.

Solubility and Bioavailability Optimization

Despite its promise, the compound’s moderate solubility (logP ≈ 1.8) limits bioavailability. Strategies to address this include:

  • Prodrug Design: Introducing phosphate or peptide conjugates.

  • Nanoparticle Encapsulation: Enhancing tumor-specific delivery.

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